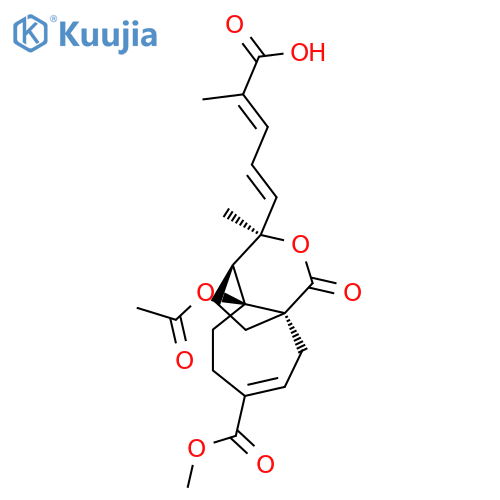

Total Synthesis of (-)-Pseudolaric Acid B

,

Journal of the American Chemical Society,

2008,

130(48),

16424-16434